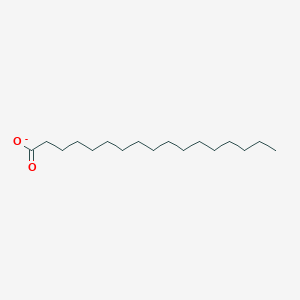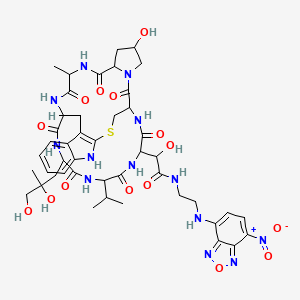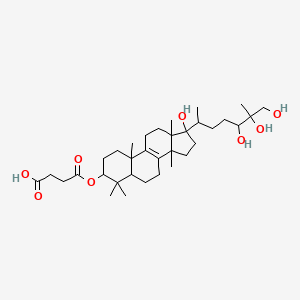
Lemidosul
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lemidosul is an agent belonging to the class of loop diuretics.
Scientific Research Applications
Genetic Information in Agriculture : Lemidosul's application in the field of agricultural genomics is noteworthy. Research in cattle feeding indicates potential gains from developing markets for specific animal genetic characteristics based on genetic traits like the leptin gene. This suggests Lemidosul might have applications in enhancing the value of agricultural products through genetic information (Lambert, 2008).
Cancer Research : Another significant area of Lemidosul's application is in cancer research. Studies have focused on the DNA synthesis of leukaemic cells, which are critical for understanding and treating acute leukaemia in childhood (Foadi, Cooper, & Hardisty, 1968).
Educational Research : Lemidosul also finds its use in educational research, particularly in the gamification of learning experiences. Studies have explored how gamification tools like Kahoot and Quizizz can be used as formative assessment tools in educational settings, impacting academic achievement and student engagement (Göksün & Gürsoy, 2019).
Ecosystem Research and Conservation : Research in ecosystems, like the Luquillo Experimental Forest, has used Lemidosul for understanding resilience to disturbances such as hurricanes, human land use, and climate change. This research is crucial for developing strategies for ecosystem conservation and restoration (Zimmerman et al., 2021).
Medical Research : In medical research, Lemidosul has been instrumental in the study of leptin levels in humans and rodents, which has significant implications for understanding obesity and weight regulation. This research is vital for developing treatments for obesity and related metabolic disorders (Maffei et al., 1995).
properties
CAS RN |
88041-40-1 |
|---|---|
Product Name |
Lemidosul |
Molecular Formula |
C12H19NO3S |
Molecular Weight |
257.35 g/mol |
IUPAC Name |
2-(aminomethyl)-4-tert-butyl-6-methylsulfonylphenol |
InChI |
InChI=1S/C12H19NO3S/c1-12(2,3)9-5-8(7-13)11(14)10(6-9)17(4,15)16/h5-6,14H,7,13H2,1-4H3 |
InChI Key |
SENZQDBEHBQBNR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C(=C1)S(=O)(=O)C)O)CN |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)S(=O)(=O)C)O)CN |
Other CAS RN |
88041-40-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1228983.png)


![2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B1228986.png)






